molecular formula C12H15N3 B140924 茚并氮唑 CAS No. 40507-78-6

茚并氮唑

货号 B140924
CAS 编号: 40507-78-6
分子量: 201.27 g/mol
InChI 键: KUCWWEPJRBANHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indanazoline is an organic compound belonging to the class of indanes, which are characterized by a cyclopentane ring fused to a benzene ring. It is an imidazoline derivative known for its vasoconstrictive properties and is primarily used as a nasal decongestant. Indanazoline hydrochloride is the active ingredient in many nasal sprays used to treat acute, chronic, and allergic rhinitis .

科学研究应用

Indanazoline has a wide range of scientific research applications, including:

作用机制

Indanazoline exerts its effects by acting as an alpha-adrenergic receptor agonist. It binds to alpha-adrenergic receptors on blood vessels, causing vasoconstriction. This reduces blood flow to the nasal mucosa, leading to decreased nasal congestion. The molecular targets include alpha-adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Similar Compounds:

    Oxymetazoline: Another imidazoline derivative used as a nasal decongestant.

    Naphazoline: Known for its vasoconstrictive properties and used in eye drops and nasal sprays.

    Tetryzoline: Used in eye drops to relieve redness and irritation.

Comparison: Indanazoline is unique in its specific binding affinity and duration of action. While oxymetazoline and naphazoline are also effective decongestants, indanazoline is noted for its pronounced vasoconstrictive action and minimal systemic effects when used intranasally .

未来方向

As for future directions, while specific information on Indanazoline is not available, it’s worth noting that research into imidazoline compounds continues to be an active area of study given their unique properties and potential applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of indanazoline involves the reaction of 2,3-dihydro-1H-indene with imidazole under specific conditions. The process typically includes:

    Starting Materials: 2,3-dihydro-1H-indene and imidazole.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imidazoline ring.

Industrial Production Methods: Industrial production of indanazoline hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

化学反应分析

Types of Reactions: Indanazoline undergoes various chemical reactions, including:

    Oxidation: Indanazoline can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: Indanazoline can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .

属性

IUPAC Name

N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-3-9-4-2-6-11(10(9)5-1)15-12-13-7-8-14-12/h2,4,6H,1,3,5,7-8H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCWWEPJRBANHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)NC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40507-80-0 (mono-hydrochloride), 40507-86-6 (mononitrate), 56601-85-5 (hydrochloride)
Record name Indanazoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40193521
Record name Indanazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40507-78-6
Record name Indanazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40507-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indanazoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indanazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indanazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDANAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0U38EHD86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indanazoline
Reactant of Route 2
Reactant of Route 2
Indanazoline
Reactant of Route 3
Reactant of Route 3
Indanazoline
Reactant of Route 4
Reactant of Route 4
Indanazoline
Reactant of Route 5
Reactant of Route 5
Indanazoline
Reactant of Route 6
Indanazoline

Q & A

Q1: What is the primary mechanism of action of Indanazoline?

A1: Indanazoline exerts its decongestant effect through interaction with alpha-adrenergic receptors, leading to vasoconstriction in the nasal mucosa [, ]. This action reduces blood flow and subsequently decreases swelling in the nasal passages.

Q2: How does the decongestant effect of Indanazoline compare to Xylomethazoline?

A2: Studies comparing Indanazoline to Xylomethazoline, another common nasal decongestant, have shown no significant difference in their decongestant effects [, ]. Both drugs demonstrate similar efficacy in reducing nasal congestion.

Q3: Does Indanazoline affect mucociliary activity in the nasal passages?

A3: Research indicates that Indanazoline does not significantly impact mucociliary function in the nasal passages []. This finding suggests that the drug's decongestant action does not hinder the natural clearance mechanisms of the respiratory system.

Q4: What is the chemical structure of Indanazoline?

A4: Indanazoline, chemically known as N-(2.3-Dihydro-1H-indan-4-yl)-2.5-dihydro-1H-imidazol-2-amine, is an imidazoline derivative [, ]. Further details on the spectroscopic characterization and confirmation of its structure can be found in the cited research articles.

Q5: What is known about the toxicity profile of Indanazoline?

A6: Toxicity studies have been conducted on Indanazoline monohydrochloride to evaluate its safety profile []. Specific details regarding the findings of these studies are not elaborated upon in the abstract.

Q6: What is the purpose of the galenical development research on Indanazoline?

A7: The galenical development research focuses on formulating Indanazoline into a suitable nasal spray dosage form []. This research aims to optimize the delivery and efficacy of the drug while ensuring product stability and patient acceptability.

Q7: Has Indanazoline been compared to other decongestants in terms of its therapeutic safety margin?

A8: Some research suggests that Indanazoline might have a wider therapeutic safety margin compared to other imidazoline derivatives []. This suggestion stems from observations of minimal effects at low respiratory resistance levels and strong efficacy at higher resistance levels.

Q8: What were the key findings of the study using 99mTc scanning and computerized tomography to assess Indanazoline's effects?

A9: The study utilizing 99mTc scanning and computerized tomography aimed to evaluate the effects of Indanazoline on nasal congestion and mucociliary activity []. The results showed statistically significant reductions in the length, width, and area of nasal conchae after treatment with Indanazoline, indicating its effectiveness in relieving nasal congestion.

Q9: How was the structure of Indanazoline confirmed?

A10: The structure of Indanazoline was confirmed using spectroscopic methods [, ]. This confirmation likely involved techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to analyze the compound's structure and molecular weight.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。